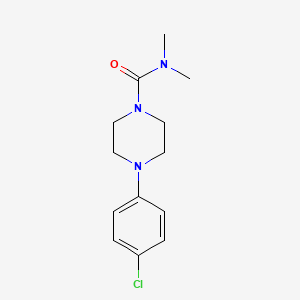

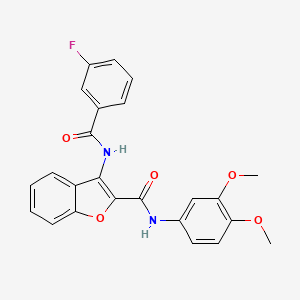

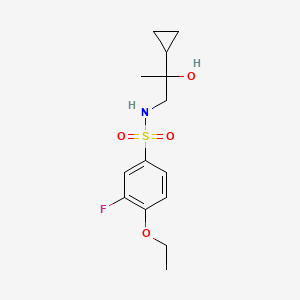

![molecular formula C15H19N3O3S B2781589 3-(2-吗啉基-2-氧代乙基)-2,3,7,8-四氢环戊[d]噻唑并[3,2-a]嘧啶-5(6H)-酮 CAS No. 1210183-73-5](/img/structure/B2781589.png)

3-(2-吗啉基-2-氧代乙基)-2,3,7,8-四氢环戊[d]噻唑并[3,2-a]嘧啶-5(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives involves several steps . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones gave amino derivatives .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is complex and unique . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis

The chemical reactions involving thiazolo[3,2-a]pyrimidine derivatives are diverse and complex . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce ethyl 2′,5-diaryl-4′-hydroxy-7-methyl-3-oxo-4′,5′-dihydro-2′H,3H,5H-spiro[thiazolo[3,2-a]pyrimidine-2,3′-thiophene]-6-carboxylates, which showed a high inhibitory activity against tumor cells .科学研究应用

合成和化学反应

这种化合物源自一类更广泛的杂环化合物,这些化合物因其合成和反应而被探索,为新型化学实体的开发做出了贡献。例如,Kinoshita 等人。(1987 年)探索了 2,3-二氢噻唑并 [3,2-a] 嘧啶衍生物的合成和反应,重点介绍了可能适用于 3-(2-吗啉-2-氧代乙基)-2,3,7,8-四氢环戊并 [d] 噻唑并 [3,2-a] 嘧啶-5(6H)-酮等化合物的合成和功能化的方法。该研究深入探讨了各种反应,包括通过用吗啉处理将 7-溴甲基化合物转化为 7-吗啉甲基衍生物,展示了此类转化在创建具有潜在生物应用的化合物中的相关性 (Kinoshita 等人,1987)。

生物活性与应用

由于噻唑并嘧啶及其相关杂环化合物的生物活性,它们的合成和研究一直受到关注。例如,Abu-Hashem 等人。(2020 年)合成了与噻唑并嘧啶相关的创新衍生物,展示了它们作为抗炎和镇痛剂的潜力。这些化合物显示出显着的 COX-2 抑制,表明它们在开发新的治疗剂中具有实用性 (Abu-Hashem 等人,2020)。

同样,Singh 等人。(2013 年)报道了噻唑并 [5,4-d] 嘧啶,重点介绍了它们的抗增殖和诱导细胞凋亡的活性。该研究重点关注这些化合物的合成及其对各种癌细胞系的检测,表明此类化合物在癌症治疗中的潜在应用 (Singh 等人,2013)。

抗菌应用

噻唑并嘧啶的抗菌潜力也已得到探索。Inoue 等人。(1994 年)合成了一系列噻唑并吡嗪掺入的四环喹诺酮抗菌剂,这些抗菌剂对革兰氏阳性菌和革兰氏阴性菌(包括耐甲氧西林金黄色葡萄球菌 (MRSA))均显示出有效的活性。该研究说明了此类化合物在解决抗生素耐药性和开发新的抗菌剂中的重要性 (Inoue 等人,1994)。

未来方向

Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . In addition, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This opens up exciting possibilities for future research and development in drug discovery and material engineering.

属性

IUPAC Name |

12-(2-morpholin-4-yl-2-oxoethyl)-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c19-13(17-4-6-21-7-5-17)8-10-9-22-15-16-12-3-1-2-11(12)14(20)18(10)15/h10H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFOVVWWFWLEKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

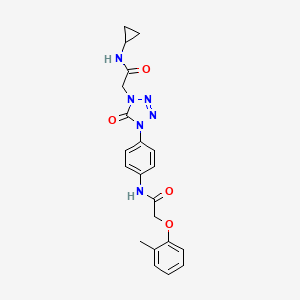

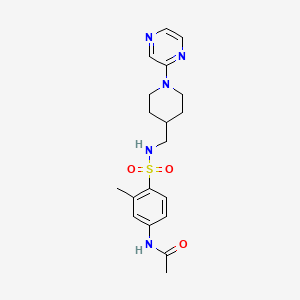

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclooctylacetamide](/img/structure/B2781506.png)

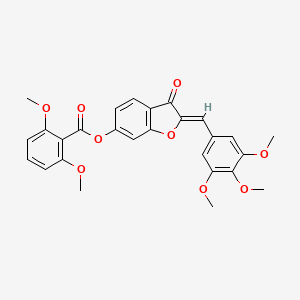

![1-Butyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2781512.png)

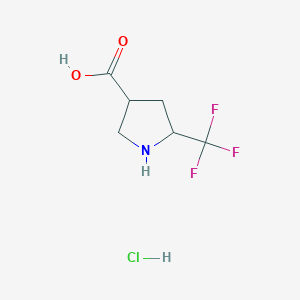

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2781515.png)

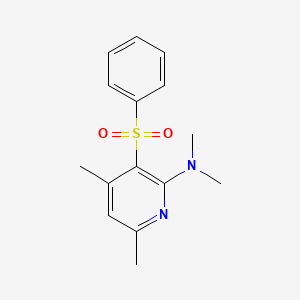

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2781518.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2781521.png)